7-Acetyloxindole

Description

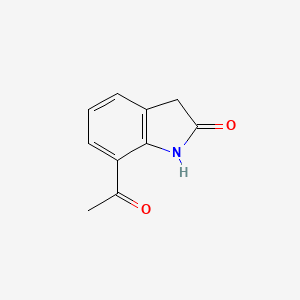

7-Acetyloxindole is a derivative of oxindole, a heterocyclic aromatic compound featuring a fused benzene and pyrrolidone ring. The acetyl group (-COCH₃) at the 7-position distinguishes it structurally from other oxindole derivatives. For instance, 7-(1-Acetoxymethylidene)Benzonorbornadiene () shares functional group similarities, such as an acetoxy moiety, which undergoes hydrolysis to yield formyl derivatives. This suggests that this compound may exhibit comparable reactivity, such as susceptibility to acid- or base-catalyzed transformations.

Properties

CAS No. |

104019-21-8 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

7-acetyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-4-2-3-7-5-9(13)11-10(7)8/h2-4H,5H2,1H3,(H,11,13) |

InChI Key |

HZNHRGBBFZXLTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Acetyloxindole with structurally related 7-substituted indole derivatives, focusing on molecular properties, synthesis, and functional behavior.

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound is inferred from structural analogs due to lack of direct evidence.

Key Comparative Insights:

- Synthesis Pathways: 7-(1-Acetoxymethylidene)Benzonorbornadiene () is synthesized via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis. A similar approach could theoretically apply to this compound, though steric and electronic effects of the oxindole core may alter reaction kinetics . In contrast, 7-azaindole and 7-methylindole are synthesized through substitution reactions or cyclization, highlighting divergent strategies for 7-functionalization .

- Reactivity and Stability: The acetyl group in this compound may confer higher polarity compared to 7-methylindole, influencing solubility and chromatographic behavior (e.g., retention times in HPLC, as described in ) . Unlike 7-azaindole, which participates in hydrogen bonding, this compound’s ketone group could engage in electrophilic reactions, such as condensations or reductions, akin to acetophenone derivatives .

- Toxicological and Analytical Considerations: emphasizes rigorous toxicity testing for 2-amino-4-hydroxyethylaminoaniline, underscoring the need for similar studies on this compound, which are absent in the provided data . Analytical methods like HPLC () and spectroscopic techniques () would be critical for characterizing this compound’s purity and stability, paralleling approaches for its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.